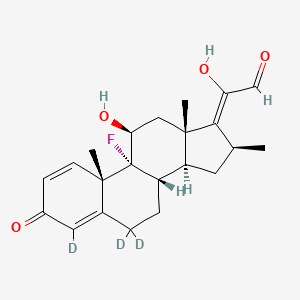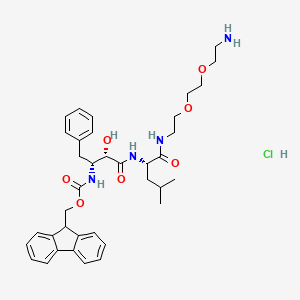
cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) is a chemical compound that combines an Inhibitor of Apoptosis Protein (IAP) ligand, which targets the E3 ubiquitin ligase, with a Proteolysis Targeting Chimera (PROTAC) linker. This compound is utilized in the creation of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are produced in specialized chemical manufacturing facilities under strict quality control conditions to ensure purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) has several scientific research applications, including:
Chemistry: Used in the design and synthesis of SNIPERs, which are molecular tools for targeted protein degradation.
Biology: Employed in studies of protein-protein interactions and the ubiquitin-proteasome system.
Medicine: Investigated for potential therapeutic applications in cancer treatment by targeting specific proteins for degradation.
Industry: Utilized in the development of novel chemical probes and drug discovery efforts.
Mécanisme D'action
The mechanism of action of cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) involves the recruitment of the E3 ubiquitin ligase by the IAP ligand, leading to the ubiquitination and subsequent degradation of target proteins. The PROTAC linker facilitates the formation of a ternary complex between the target protein, the E3 ligase, and the compound, resulting in targeted protein degradation through the ubiquitin-proteasome pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride): Another compound that combines an IAP ligand with a PROTAC linker, used in the creation of SNIPERs.
cIAP1 Ligand-Linker Conjugates 15 (Hydrochloride): Similar in structure and function, also used in the design of SNIPERs.
Uniqueness
cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) is unique due to its specific combination of an IAP ligand and a PROTAC linker, which allows for the targeted degradation of proteins through the ubiquitin-proteasome system. This specificity and efficiency make it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C37H49ClN4O7 |
|---|---|
Poids moléculaire |
697.3 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[(2R,3S)-4-[[(2S)-1-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C37H48N4O7.ClH/c1-25(2)22-33(35(43)39-17-19-47-21-20-46-18-16-38)40-36(44)34(42)32(23-26-10-4-3-5-11-26)41-37(45)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31;/h3-15,25,31-34,42H,16-24,38H2,1-2H3,(H,39,43)(H,40,44)(H,41,45);1H/t32-,33+,34+;/m1./s1 |
Clé InChI |
UQPPOXBOJSMVFI-SAIPSRRZSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
SMILES canonique |
CC(C)CC(C(=O)NCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


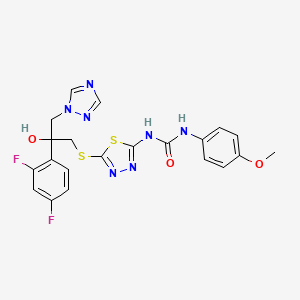


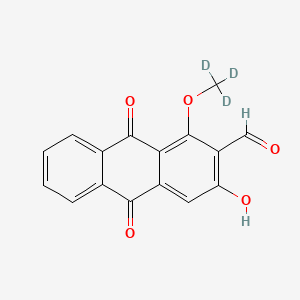

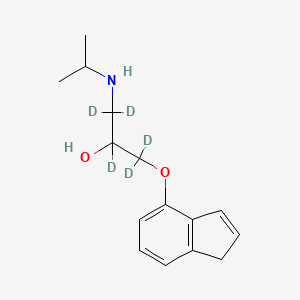


![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)
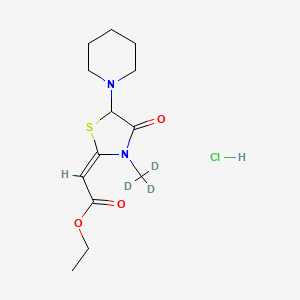
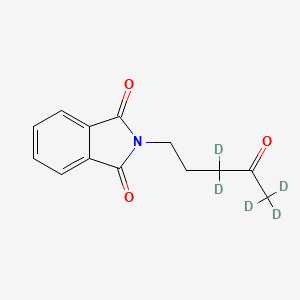
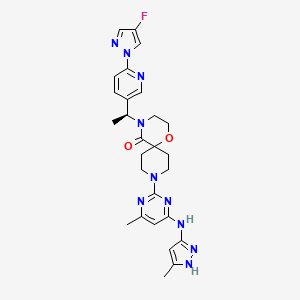
![2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B12424925.png)
